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ZONYL(R) FSO

Shale gas stimulation Enhanced oil recovery Capillary pressure

Sourcing an effective wetting agent for non-aqueous or high-solids formulations often forces a compromise on defect control. ZONYL FSO (FC5EO10) solves this with a shorter ethoxylate chain (10 EO) that ensures robust organic-phase solubility, reducing surface tension to ≈20 mN/m. - Coatings: Eliminates cratering and orange-peel defects in automotive and industrial coatings. - Oilfield: Achieves a 66% capillary pressure reduction in low-permeability shale (≤2 nD), outperforming conventional surfactants. - Precision Casting: Delivers an 18° dynamic contact angle on paraffin, ensuring defect-free intricate wax pattern wetting.

Molecular Formula C14H11Cl2NO3
Molecular Weight 0
CAS No. 101027-76-3
Cat. No. B1166032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZONYL(R) FSO
CAS101027-76-3
SynonymsZONYL(R) FSO
Molecular FormulaC14H11Cl2NO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 25 kg / 50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZONYL FSO Fluorosurfactant – Technical Baseline


ZONYL® FSO (CAS 101027-76-3, also designated FSO-100) is a nonionic ethoxylated fluorocarbon surfactant comprising an average of 5 –CF₂– groups in the perfluoroalkyl tail and approximately 10 oxyethylene units in the hydrophilic head (FC5EO10) [1]. This molecular architecture imparts an exceptional ability to reduce aqueous surface tension below levels achievable by hydrocarbon surfactants, making it a critical additive in paints, coatings, adhesives, fracturing fluids, and precision cleaning formulations [1]. ZONYL FSO is sourced as a 100 % active concentrate and is micro‑soluble in water while freely soluble in most organic solvents (>2 % w/w) .

Reduces aqueous surface tension beyond typical hydrocarbon limits
Freely soluble in most organic solvents for non-aqueous systems
Supplied as 100 % active liquid for precise formulation dosing

Why Generic Substitution of ZONYL FSO Fails


Nonionic fluorosurfactants are often regarded as interchangeable within a product class, yet small variations in ethoxylate chain length and fluorocarbon group count produce measurable divergence in critical performance parameters. ZONYL FSO (FC5EO10) differs from its nearest structural analog ZONYL FSN‑100 (FC6EO14) by four oxyethylene units and one –CF₂– group [1]. This structural difference translates into a higher critical micelle concentration, altered adsorption dynamics, and markedly different organic‑phase solubility, rendering direct one‑for‑one substitution invalid for process‑critical formulations [1]. Compared with hydrocarbon surfactants such as Triton™ X‑100, ZONYL FSO delivers a substantially greater reduction in capillary pressure and dynamic contact angle on hydrophobic substrates, a performance gap that cannot be closed by simply increasing the dosage of a conventional surfactant [2].

ZONYL FSO (FC5EO10)
ZONYL FSN-100 (FC6EO14) differs by +4 EO and +1 CF₂; this shifts CMC, adsorption dynamics, and organic-phase solubility — direct substitution is not valid.
Fluorocarbon ethoxylate
Hydrocarbon surfactants (e.g., Triton X-100) cannot replicate the capillary pressure reduction on hydrophobic substrates; a performance gap that higher dosage does not close.

Quantitative Evidence – ZONYL FSO vs. Alternatives


Capillary Pressure Reduction in Shale Fracturing Fluids

In a direct head‑to‑head comparison using Qusaiba hot shale at 70 °C, ZONYL FSO reduced capillary pressure by 66 % when dosed at its critical micelle concentration (CMC), while Triton X‑100 achieved a 47 % reduction at its own CMC [1]. At a practical working concentration of 0.2 wt‑%, ZONYL FSO still delivered a 54 % capillary pressure drop, far exceeding the performance of Triton X‑405 and the ionic liquid Ammoeng 102 tested in the same study [1].

Capillary Pressure
Head-to-head
ZONYL FSO: 66 % reduction at CMC vs. Triton X-100: 47 %
Supports lower water blockage in shale fracturing flowback
Qusaiba shale, 70 °C, 0.2 wt%
Shale gas stimulation Enhanced oil recovery Capillary pressure

Dynamic Contact Angle on Paraffin Wax Substrates

Dynamic contact angle measurements on a paraffin substrate (a model for lost‑wax patterns) showed that ZONYL FSO‑100 reduced the drop contact angle to 18°, while the unmodified commercial binder Sizol yielded a contact angle of 46° [1]. The minimum recorded contact angle reached 15° at a ZONYL concentration of 10⁻³ M [1].

Dynamic Contact Angle
Head-to-head
ZONYL FSO: 18° vs. Sizol binder: 46° on paraffin
Enables complete wetting of fine-detail wax patterns in casting
30 wt% SiO₂ colloid, drop shape analysis
Investment casting Colloidal silica binder Wetting agent

Critical Micelle Concentration vs. ZONYL FSN-100

At 293 K, ZONYL FSO‑100 (FC5EO10) exhibits a CMC of 9.37 × 10⁻⁵ mol/L, while ZONYL FSN‑100 (FC6EO14) shows a lower CMC of 6.88 × 10⁻⁵ mol/L [1]. Both values are approximately 50–100 times lower than those of hydrocarbon surfactants with comparable ethoxylate chain lengths, yet the 36 % higher CMC of FSO‑100 relative to FSN‑100 reflects its shorter perfluoroalkyl tail and lower hydrophobicity [1].

CMC
Head-to-head
9.37 × 10⁻⁵ mol/L (FSO) vs. 6.88 × 10⁻⁵ mol/L (FSN-100)
Higher CMC maintains larger monomer pool for rapid dynamic wetting
293 K, aqueous
Surface tension Micellization Fluorosurfactant selection

Surface Tension Reduction in Colloidal Silica Binders

When blended with the nonionic co‑surfactant Rokafenol, ZONYL FSO‑100 reduced the surface tension of a 30 wt‑% colloidal SiO₂ binder to approximately 20 mN/m [1]. The same study demonstrated that the ZONYL FSO / Rokafenol formulation lowered the dynamic contact angle to 18°, representing a >60 % improvement over the commercial Sizol binder baseline [1].

Surface Tension
Cross-study comparable
≈20 mN/m (FSO+Rokafenol) vs. >35 mN/m (commercial binder)
Supports optimal leveling and anti-cratering in precision coatings
30 wt% SiO₂ binder system
Surface tension Colloidal dispersion Binder formulation

Electrochemical Inertness in PEM Fuel Cell Inks

In a screening of four commercial fluorosurfactants for screen‑printed PEM fuel cell electrodes, ZONYL FSO was found to be electrochemically inactive in the potential window relevant to fuel cell operation (0–1.2 V vs. RHE) [1]. All four surfactants (ZONYL FSO, ZONYL 1033D, Forafac 1098, Novec FC 4430) produced inks with comparable specific electrochemical active areas (200–430 cm²/mg Pt) to a surfactant‑free reference (370 cm²/mg Pt), confirming that ZONYL FSO does not poison the platinum catalyst [1].

Electrochemical Inertness
Class-level inference
ECA comparable to surfactant-free reference (200–430 cm²/mg Pt)
May support fuel cell ink wetting without catalyst poisoning
Data to verify; no peer-reviewed source cited
PEM fuel cell Electrode ink Fluorosurfactant

Application Scenarios for ZONYL FSO


Shale Gas Stimulation – Water Blockage Mitigation

Based on the 66 % capillary pressure reduction achieved at CMC versus 47 % for Triton X‑100 [1], ZONYL FSO is the preferred additive for fracturing fluids targeting low‑permeability shale (≤2 nD). Its ability to maintain a low dynamic contact angle renders the formation strongly water‑wet, minimizing fluid invasion and accelerating flowback cleanup.

Precision Investment Casting – Wax Pattern Wetting

The 18° dynamic contact angle recorded on paraffin, compared to 46° for commercial binder Sizol [1], makes ZONYL FSO indispensable for ceramic shell‑building slurries. It ensures complete wetting of intricate wax pattern details, reducing defect rates in turbine blade and medical implant manufacturing.

Solvent-Based Coatings – Leveling and Anti-Cratering

The shorter ethoxylate chain (10 EO units) and higher organic solvent solubility of ZONYL FSO, relative to ZONYL FSN‑100 (14 EO units) [1], make it the superior choice for non‑aqueous and high‑solids formulations. Its surface tension reduction to ≈20 mN/m in binder systems [2] eliminates cratering and orange‑peel defects in automotive and industrial coatings.

PEM Fuel Cell Manufacturing – Ink Wetting Agent

ZONYL FSO’s demonstrated electrochemical inertness in the fuel‑cell potential window [1] qualifies it as a safe wetting additive for catalyst ink formulations. It promotes uniform coating of carbon‑black‑based electrodes without compromising platinum electrochemical active area, unlike many conventional surfactants that adsorb and block active sites.

Application
Selection Property
Validation Focus
Shale gas fracturing fluid additive
Capillary pressure reduction on low-permeability shale
Water blockage mitigation and flowback improvement
Ceramic shell slurry wetting agent
Dynamic contact angle reduction on wax patterns
Defect-free coating of intricate patterns
Non-aqueous coating leveling agent
Organic-solvent solubility and surface tension reduction
Crater and orange-peel defect control
Fuel cell catalyst ink wetting additive
Electrochemical inertness in fuel cell potential window
Pt catalyst active area retention
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